molecular formula C27H34O7 B2900936 Neokurarinol CAS No. 52483-00-8

Neokurarinol

Cat. No.: B2900936
CAS No.: 52483-00-8
M. Wt: 470.562
InChI Key: KDADHLPROOOPIC-UHFFFAOYSA-N
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Description

Contextualization within Flavonoid Chemistry

Neokurarinol is identified as a flavonoid compound researchgate.net. Flavonoids, a broad group of polyphenolic secondary metabolites, are characterized by a fundamental 15-carbon skeleton (C6-C3-C6) comprising two aromatic rings (A and B) linked by a heterocyclic C ring uin-alauddin.ac.idresearchgate.netmarmara.edu.tr. This structural framework allows for extensive variations through substitutions and oxidations, leading to numerous subclasses such as flavanols, flavonols, flavanones, flavones, and isoflavones uin-alauddin.ac.idresearchgate.netmarmara.edu.trresearchgate.net. The chemical formula of this compound is C27H34O7, with a molecular weight of 470.56 indofinechemical.com. Its identification in various plant extracts is often achieved through advanced analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry (LC-QTOF-MS/MS) researchgate.net. This compound has been detected alongside other flavonoids, such as chebuloside and rutinoside, in extracts from Citrus reticulata 'RGL' researchgate.net. Furthermore, it has been computationally identified as a potential inhibitor within databases derived from Sophora flavescens, a plant known for its rich flavonoid profile that includes compounds like kurarinone (B208610) and kuraridinol (B1234141) researchgate.netspandidos-publications.com.

Significance in Traditional Medicinal Plant Research

The significance of this compound is intrinsically linked to the plants in which it is found and their historical use in traditional medicine. Research into these plants aims to elucidate the chemical basis for their documented therapeutic properties.

Plant Sources and Traditional Uses:

Citrus reticulata 'RGL' (Rimau Gerga Lebong Oranges): this compound has been identified in the ethanol (B145695) extract of the fruit of Citrus reticulata 'RGL', a variety cultivated in Bengkulu Province, Indonesia researchgate.net. While specific traditional uses for this particular varietal are not detailed in the reviewed literature, Citrus species are widely recognized in traditional practices for their diverse medicinal properties, often attributed to their rich content of vitamins and phytochemicals researchgate.net. Studies on this orange variety aim to identify compounds with potential biological activities, including antioxidant properties researchgate.net.

Sophora flavescens (Kusheng): The roots of Sophora flavescens have a long history of use in traditional East Asian medicine, where they are employed for a range of pharmacological effects, including antitumor, antioxidant, anti-inflammatory, and central nervous system (CNS) regulatory functions spandidos-publications.comgoogle.com. This compound has emerged from virtual screening studies as a potential bioactive compound from Sophora flavescens roots, particularly in the context of identifying inhibitors for specific enzymes like phosphodiesterase 10A (PDE10A) spandidos-publications.com. Related compounds isolated from Sophora flavescens, such as kurarinone, have demonstrated in vitro inhibitory activity against cAMP phosphodiesterase, further highlighting the pharmacological relevance of this plant's constituents spandidos-publications.com.

Research Findings:

The identification of this compound in Citrus reticulata 'RGL' contributes to the characterization of its phytochemical profile, supporting research into its potential bioactivities researchgate.net.

In the context of Sophora flavescens, this compound's identification as a potential PDE10A inhibitor through computational methods underscores ongoing efforts to discover novel therapeutic agents from traditional medicinal plants spandidos-publications.com. This research aligns with the broader goal of understanding the molecular mechanisms behind the traditional uses of such plants.

Compound List:

this compound

Chebuloside

Rutinoside

Flavonone

Glucoside

Licochalcone

Viscumneoside

Pinnatifinoside

Kurarinone

Kuraridinol

Kushenol B

Sophoraflavanone G

Kosamol Q

Kosamol A

Kushenol X

Kushenol E

Kuraridin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O7/c1-15(2)16(9-10-27(3,4)31)11-19-20(29)13-24(33-6)25-21(30)14-23(34-26(19)25)18-8-7-17(28)12-22(18)32-5/h7-8,12-13,16,23,28-29,31H,1,9-11,14H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDADHLPROOOPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Botanical Sources

Neokurarinol has been identified in plants belonging to the Codonopsis, Sophora, and Areca genera, among others.

Codonopsis Species

The genus Codonopsis, belonging to the Campanulaceae family, is widely distributed across Asia and is recognized for its medicinal properties wikipedia.org. This compound has been detected in various parts of Codonopsis pilosula, including its stems, leaves, and roots nih.govsciepub.comnih.gov. Codonopsis pilosula is a significant herb in traditional Chinese medicine, known for its effects on spleen and lung functions nih.govnih.gov. The presence of this compound alongside other flavonoids in C. pilosula highlights the phytochemical richness of this species sciepub.com.

Sophora Species

Species within the Sophora genus, particularly Sophora flavescens (also known as "Kushen" in China), are well-documented sources of this compound researchgate.netresearchgate.netnih.govmagtechjournal.comregulations.govrsc.org. The roots of Sophora flavescens are traditionally used in phytotherapy for various ailments researchgate.net. This compound has been isolated from the roots of Sophora flavescens and Sophora angustifolia researchgate.netnih.govmagtechjournal.comregulations.gov. These studies often identify this compound as part of a broader analysis of the complex flavonoid and alkaloid profiles of these plants researchgate.netnih.govmagtechjournal.com.

Other Plant Genera (e.g., Areca catechu)

This compound has also been identified in Areca catechu, commonly known as the betel palm, from its unripe nuts oup.comoup.comgoogle.com. Areca catechu seeds are known to be rich in phenolic compounds, including flavonoids oup.comoup.com. Furthermore, this compound has been detected in Citrus reticulata (Rimau Gerga Lebong oranges) smujo.id.

Table 1: Documented Botanical Sources of this compound

Plant GenusSpeciesPlant Part(s)Citation(s)
CodonopsisC. pilosulaStems, Leaves, Roots nih.govsciepub.comnih.gov
SophoraS. flavescensRoots researchgate.netresearchgate.netnih.govmagtechjournal.comregulations.govrsc.org
SophoraS. angustifoliaRoots nih.govmagtechjournal.com
ArecaA. catechuUnripe Nuts oup.comoup.comgoogle.com
CitrusC. reticulataFruit smujo.id

Advanced Isolation and Purification Techniques

The isolation and characterization of this compound from complex natural product mixtures require sophisticated analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are indispensable tools in this process.

Chromatographic Separations (e.g., HPLC, UHPLC)

Chromatographic techniques, particularly HPLC and its advanced iteration, UHPLC, are fundamental for the separation and purification of this compound chiraltech.complantaanalytica.comcreative-proteomics.com. HPLC utilizes stationary and mobile phases to separate compounds based on their differential interactions, offering high resolution and efficiency chiraltech.complantaanalytica.com. UHPLC, employing smaller particle sizes in the stationary phase and operating at higher pressures, provides enhanced speed, resolution, and efficiency compared to conventional HPLC chiraltech.comcreative-proteomics.comhplc.eu. These techniques are crucial for isolating this compound from plant extracts, enabling subsequent structural elucidation and quantification researchgate.netnih.govmagtechjournal.comshzyyzz.comnih.gov. Preparative HPLC and flash chromatography are also recognized as well-established methods for compound purification plantaanalytica.com.

Mass Spectrometry-Based Profiling (e.g., UHPLC-MS/MS, LTQ-Orbitrap MS)

Mass spectrometry (MS) plays a critical role in identifying and characterizing this compound. Techniques such as UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) and systems like the LTQ-Orbitrap MS are widely employed rsc.orgoup.comnih.gov. The LTQ-Orbitrap MS, a hybrid mass spectrometer, combines the sensitivity of a linear ion trap with the high resolution and mass accuracy of the Orbitrap analyzer uochb.czthermofisher.comthermoscientific.comnih.gov. This combination allows for the precise determination of molecular weight and fragmentation patterns, facilitating the unambiguous identification of this compound within complex mixtures nih.govuochb.czthermoscientific.comnih.gov. UHPLC-LTQ-Orbitrap MS, in particular, has been utilized for the accurate quantification of flavonoids like this compound in plant juices nih.gov. These advanced MS techniques are essential for profiling the chemical constituents of plant extracts and confirming the presence and structure of this compound rsc.orgoup.com.

Table 2: Key Analytical Techniques for this compound Analysis

Technique CategorySpecific TechniquesApplicationCitation(s)
ChromatographicHPLC, UHPLCSeparation, Isolation, Purification, Quantification researchgate.netnih.govmagtechjournal.comchiraltech.complantaanalytica.comcreative-proteomics.comhplc.eushzyyzz.comnih.gov
Mass SpectrometryUHPLC-MS/MS, LTQ-Orbitrap MS, LTQ-Orbitrap XLIdentification, Profiling, Structure Elucidation, Quantification rsc.orgoup.comshzyyzz.comnih.govuochb.czthermofisher.comthermoscientific.comnih.gov

List of Compounds Mentioned:

this compound

(-)-Kurarinone

Kushenol H

Kushenol K

Kurarinol

Kushenol Y

Norkurarinol

Kushenol I

Kushenol N

Kushenol X

Kushenol C

Sophoraflavanone G

Leachianone A

Kuraridine

Kushenol A

Isoangustone A

Kadsulignan B

Kushenol M

Formononetin

Apigenin

Tricin

Chrysoeriol

Tectoridin

Luteolin-glucopyranoside

Luteolin-7-O-β-D-glucopyranoside

Luteolin-5-O-β-D-glucopyranoside

Luteolin-7-galactoside

Cynaroside

Luteolin-7-rutinoside

Atractylenolide

Albigenic acid

Rubiprasin

Hopane-6α,22-diol

Chebuloside

Rutinoside

Flavanone (B1672756)

Glucoside

Licochalcone

Viscumneoside

Pinnatifinoside

Corilagin

Moracin

Dehydrotumulosic acid

Methyl ophiopogonanone A

Quercetin-4′-glucoside

Luteolin-7-β-D-glucopyranosid

Flavenochromane B

Kushenol G

Kaikasaponin III

Gentibioside

D-Lyxoflavin

Phenazone

Nephrocizin

Arginine

Aronia melanocarpa

Artemisia ludoviciana

Zingiber officinale

Myristica fragrans

Palmatine

Tangeretin

Bruceine A

Ailanthone

Ganoderic acid A

Glycyrrhetinic acid

Dehydrocostuslactone

Honokiol

Atractylenolide I

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, particularly for the structural elucidation of complex natural products like this compound numberanalytics.comjchps.com. This method provides detailed information about the molecular structure, including the number and types of atoms, their connectivity, and their spatial arrangement within the molecule numberanalytics.comjchps.com.

The structure of this compound has been established through spectral data, with NMR spectroscopy playing a pivotal role in this determination researchgate.net. NMR techniques allow researchers to probe the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon), to generate spectra that act as unique fingerprints for each molecule.

Advanced NMR methodologies, such as one-dimensional (1D) and two-dimensional (2D) NMR experiments, are crucial for unraveling complex structures. Techniques like ¹H-¹H Correlation Spectroscopy (COSY) reveal proton-proton coupling relationships, while ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map out direct and long-range carbon-proton connectivities, respectively ipb.ptnih.govfrontiersin.org. These multidimensional experiments are essential for assigning specific signals to atoms within the this compound molecule and confirming its proposed structure.

While NMR spectroscopy was instrumental in establishing the structure of this compound researchgate.net, the specific detailed spectral data (such as ¹H and ¹³C chemical shifts, coupling constants, and NOESY correlations) required to populate a comprehensive data table of research findings for this compound are not explicitly provided in the accessible search results. Nevertheless, the application of these powerful spectroscopic tools confirms the precise molecular architecture of this compound.

Biosynthetic Pathways and Precursor Studies

Flavonoid Biosynthesis in Plant Systems

The journey to Neokurarinol begins with the well-established flavonoid biosynthetic pathway, which is a major branch of the phenylpropanoid pathway. genome.jpfrontiersin.org This fundamental process generates the core C6-C3-C6 flavonoid skeleton. genome.jp

The initial steps involve the conversion of the amino acid L-phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). nih.gov The resulting 4-coumaroyl-CoA serves as a critical starter molecule.

The first enzyme committed to the flavonoid pathway is Chalcone (B49325) synthase (CHS). frontiersin.org CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone. frontiersin.orgnih.gov This chalcone is the open-chain precursor to the first cyclic flavonoid structures.

Subsequently, the enzyme Chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the tricyclic (2S)-flavanone, naringenin. nih.govresearchgate.netfrontiersin.org Naringenin is a pivotal intermediate, serving as the direct or indirect precursor for a vast array of flavonoid subclasses, including the flavanones to which this compound belongs. nih.govnih.gov

Table 1: Key Enzymes in the General Flavonoid Pathway Leading to Flavanone (B1672756) Formation

EnzymeAbbreviationFunctionSubstrate(s)Product
Phenylalanine ammonia-lyasePALDeamination of L-phenylalanineL-phenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HAromatic hydroxylationCinnamic acidp-Coumaric acid
4-coumaroyl-CoA ligase4CLCoA ligationp-Coumaric acid4-coumaroyl-CoA
Chalcone synthaseCHSCondensation reaction4-coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHIIntramolecular cyclizationNaringenin chalconeNaringenin

Enzymatic Transformations in this compound Formation

The unique structure of this compound arises from enzymatic modifications of the basic flavanone skeleton. These transformations, primarily prenylation, are catalyzed by specialized enzymes that attach isoprenoid-derived side chains to the flavonoid core.

The key enzymatic step is the transfer of a lavandulyl group, an irregular C10 monoterpene, onto the naringenin backbone. This reaction is catalyzed by a specific prenyltransferase (PT) . Prenyltransferases are responsible for the vast structural diversity of flavonoids by catalyzing a Friedel-Crafts alkylation of the flavonoid nucleus. nih.gov These enzymes typically utilize prenyl diphosphate (B83284) donors, such as dimethylallyl pyrophosphate (DMAPP) or, in this specific case, lavandulyl diphosphate (LDPP), which are synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov While the precise prenyltransferase responsible for this compound synthesis has not been fully characterized, its activity is inferred from the structure of the final product.

Research on Sophora flavescens, the plant source of this compound, has shown that transcripts for flavonoid biosynthetic enzymes, including multiple forms of 4CL and CHI, are highly expressed in the roots, which is consistent with the accumulation of flavonoids in this tissue. nih.govnih.gov Other enzyme classes, such as Cytochrome P450 monooxygenases (CYP450s), are also known to be involved in the late stages of flavonoid metabolism, often performing hydroxylations or other oxidative modifications that can precede or follow prenylation. researchgate.net

Table 2: Proposed Enzymatic Steps in this compound-Specific Biosynthesis

StepEnzyme ClassTransformationNotes
1Chalcone Isomerase (CHI)Formation of the naringenin core structure.This is the final step of the general flavonoid pathway providing the precursor skeleton. nih.gov
2Prenyltransferase (PT)Attachment of a lavandulyl group to the naringenin backbone.This is the key step conferring the unique structure of this compound. The enzyme utilizes lavandulyl diphosphate as a substrate. nih.gov
3Cytochrome P450 (CYP450)Potential hydroxylation or other modifications.CYP450s are frequently involved in the diversification of flavonoid structures, though their specific role in this compound's pathway is not definitively established. researchgate.net

Metabolomic Profiling and Pathway Analysis (e.g., KEGG Pathways)

Metabolomic profiling is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological sample. nih.govnih.gov This technique has been instrumental in elucidating the biosynthetic pathways of natural products in plants like Sophora flavescens. By comparing the metabolic profiles of different tissues, researchers can identify pathway intermediates and end-products and correlate their abundance with gene expression data (transcriptomics). nih.govmdpi.com

Studies on Sophora flavescens have successfully used metabolome analysis to identify numerous flavonoids and alkaloids. nih.gov This research has demonstrated that the distribution of these compounds is tissue-specific, with, for example, trifolirhizin (B192568) and maackiain (B7765809) being most abundant in the xylem. nih.gov Furthermore, the high expression of specific transcripts for enzymes like CHI (e.g., CHI5, CHI7, CHI9) in certain tissues positively correlates with the accumulation of flavonoid products, providing strong evidence for the location and regulation of their biosynthesis. nih.gov

Bioinformatic resources such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide a framework for understanding these complex metabolic networks. genome.jpnih.gov The general flavonoid biosynthetic pathway is cataloged in the KEGG PATHWAY database as map00941 ("Flavonoid biosynthesis") . genome.jp This map outlines the core enzymatic reactions leading from L-phenylalanine to naringenin and other major flavonoid classes. While KEGG provides the foundational pathway, the specific downstream modifications that produce species-specific compounds like this compound are catalyzed by unique enzymes (such as specialized prenyltransferases) that are discovered through dedicated plant-specific research. Integrating metabolomic data with KEGG pathway maps allows researchers to visualize how specific compounds fit into the broader context of plant metabolism.

Table 3: Analytical and Bioinformatic Approaches in this compound Pathway Elucidation

ApproachApplicationKey Findings/Information Provided
MetabolomicsIdentification and quantification of flavonoids and precursors in Sophora flavescens.Reveals the accumulation of specific compounds in different plant tissues, identifying potential pathway intermediates and end-products. nih.gov
TranscriptomicsAnalysis of gene expression for biosynthetic enzymes.Correlates the expression levels of genes (e.g., CHI, 4CL) with metabolite accumulation, pinpointing key regulatory steps and tissue-specific synthesis. nih.gov
KEGG Pathway AnalysisMapping identified enzymes and compounds onto a reference database.Provides a global view of the metabolic network (e.g., map00941) and contextualizes the general biosynthetic route of the flavonoid core. genome.jp

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches to Neokurarinol and Related Flavonoids

While a specific total synthesis for this compound has not been detailed in the literature, established methodologies for constructing related prenylated and geranylated flavanones provide a clear blueprint for its potential synthesis. These strategies typically involve the sequential construction of the flavanone (B1672756) core followed by the introduction of the isoprenoid moiety.

The primary route to the flavanone skeleton begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) and an aromatic aldehyde to form a 2'-hydroxychalcone (B22705) intermediate. rsc.orgnih.gov This chalcone (B49325) is then subjected to cyclization under basic or acidic conditions to yield the flavanone ring system. nih.govnih.govresearchgate.net

A significant challenge in the synthesis of this compound and similar compounds is the regioselective installation of the bulky and complex lavandulyl group onto the flavonoid core. Research on related molecules, such as (+/-)-sophoraflavanone A and (+/-)-bonannione A, has demonstrated a facile and efficient approach featuring highly regioselective prenylation or geranylation of a polyhydroxyacetophenone precursor. nih.gov This key intermediate is then carried through the chalcone formation and subsequent regioselective cyclization to yield the desired C-6 or C-8 prenylated flavanone. nih.gov The attachment of the lavandulyl group, specifically, would require a tailored approach, potentially involving an electrophilic lavandulyl source reacting with the nucleophilic flavonoid A-ring.

Table 1: Key Reactions in the Synthesis of Flavanone Scaffolds

ReactionDescriptionRole in Synthesis
Claisen-Schmidt CondensationBase- or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.Forms the 2'-hydroxychalcone backbone from a 2'-hydroxyacetophenone and a benzaldehyde (B42025) derivative. nih.gov
Intramolecular CyclizationThe 2'-hydroxyl group of the chalcone attacks the α,β-unsaturated system to form the heterocyclic C-ring.Converts the linear chalcone intermediate into the characteristic tricyclic flavanone core. researchgate.net
Friedel-Crafts AlkylationElectrophilic aromatic substitution to attach an alkyl group to an aromatic ring.A potential method for attaching the lavandulyl side chain to the electron-rich A-ring of the flavanone.
Baker-Venkataraman RearrangementA base-catalyzed conversion of an o-acyloxyacetophenone to a 1,3-diketone, a precursor for flavones.An alternative route to form the core structure, though more common for flavone (B191248) synthesis. biomedres.us

Semi-synthetic Modifications and Analog Design

Semi-synthesis, which uses a readily available natural product as a starting material, is a powerful strategy for generating novel analogs with potentially enhanced biological activities. semanticscholar.org Natural flavonoids that are abundant, such as xanthohumol (B1683332) from hops, can serve as versatile precursors for a variety of derivatives. semanticscholar.org

For a compound like this compound, semi-synthetic modifications could target several sites on the molecule:

The Lavandulyl Side Chain: Modifications could include hydrogenation of the double bond, epoxidation, or cleavage to introduce different functional groups. These changes would probe the importance of the side chain's structure and lipophilicity for biological activity.

The Flavonoid Core Hydroxyls: The phenolic hydroxyl groups are common targets for derivatization. They can be converted to esters or ethers to alter solubility and metabolic stability. For instance, creating hybrid molecules by linking functionalized 1,2,3-triazoles to the hydroxyl groups of flavonoids like chrysin (B1683763) has been explored. nih.gov

The B-ring: Altering the substitution pattern on the B-ring can significantly impact target specificity and potency.

The primary goal of analog design is to conduct structure-activity relationship (SAR) studies. By systematically modifying the parent structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophoric features responsible for its effects. This knowledge can guide the design of more potent and selective therapeutic agents. semanticscholar.org

Modern Synthetic Methodologies in Natural Product Synthesis

The synthesis of complex natural products like this compound is increasingly benefiting from modern technologies that offer greater efficiency, safety, and sustainability compared to traditional methods.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over conventional batch processing. thieme-connect.de These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when dealing with unstable or hazardous intermediates. thieme-connect.de The ability to "telescope" multiple reaction steps without intermediate purification can dramatically shorten synthesis times and reduce waste. thieme-connect.de This technology has been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients (APIs), demonstrating its capability for constructing complex molecular architectures.

Table 2: Comparison of Batch vs. Flow Chemistry

ParameterBatch ChemistryFlow Chemistry
Scalability Often requires re-optimization of conditions.More straightforward by running the system for a longer time.
Safety Large volumes of reagents can pose risks (e.g., exotherms).Small reaction volumes at any given time minimize risk.
Heat/Mass Transfer Can be inefficient, leading to gradients and side products.High surface-area-to-volume ratio allows for excellent control.
Reaction Control Less precise control over reaction time and mixing.Precise control over residence time, temperature, and pressure. thieme-connect.de
Automation More complex to automate multiple steps.Well-suited for automated, multi-step (telescoped) synthesis.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. acs.orgresearchgate.net MCRs are highly valued for their atom and step economy, operational simplicity, and their ability to rapidly generate molecular complexity and diverse compound libraries from simple precursors. beilstein-journals.org This approach is particularly useful in drug discovery for exploring chemical space efficiently. For flavonoid synthesis, MCRs have been developed to produce substituted dihydrochalcones and chromene scaffolds, which are structurally related to the flavanone core. acs.orgbeilstein-journals.org For example, a palladium-catalyzed MCR has been used to directly access substituted dihydrochalcones from 3-hydroxypropionitrile (B137533) derivatives and arylboronic acids. acs.org

Table 3: Examples of Multicomponent Reactions in Organic Synthesis

Reaction NameReactantsProduct
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic AcidBis-amide
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamide
Hantzsch Dihydropyridine Synthesis Aldehyde, Ammonia/Amine, Two equivalents of a β-ketoesterDihydropyridine
Mannich Reaction Aldehyde, Amine, Carbonyl compoundβ-Amino-carbonyl compound (Mannich base)

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the unparalleled selectivity of biocatalysts (enzymes). mdpi.com Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for cumbersome protecting-group strategies that complicate traditional syntheses. nih.govnih.gov

This approach is highly relevant to the synthesis of this compound. For instance, a key challenge is the stereoselective installation of the lavandulyl group. An aromatic prenyltransferase enzyme could potentially catalyze the specific prenylation of a flavanone precursor with high regioselectivity. nih.gov Indeed, a prenyltransferase from Fusarium globosum has been shown to specifically catalyze the prenylation of flavanones. nih.gov Furthermore, lipases are frequently used for the enantioselective acylation of racemic alcohols, a strategy that could be employed to resolve a racemic flavanone intermediate or a precursor to the lavandulyl side chain. nih.gov By integrating highly selective enzymatic steps with robust chemical transformations, chemoenzymatic routes can provide more efficient and sustainable access to complex and enantiomerically pure natural products. mdpi.comchemrxiv.org

Structure Activity Relationship Sar Investigations

Computational Approaches to SAR

Computational methods provide powerful tools for predicting and understanding SAR without the need for extensive experimental synthesis and testing. These approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and Spectral Structure-Activity Relationship (S-SAR) analysis.

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities nih.gov. While QSAR is a widely used technique in drug discovery to predict activity and guide the design of new compounds wikipedia.orgnih.govcollaborativedrug.com, specific QSAR studies focusing exclusively on Neokurarinol were not identified in the provided literature search. General applications of QSAR for other classes of compounds, such as quinazoline (B50416) derivatives, have been reported, demonstrating its utility in predicting biological effects nih.govnih.gov.

Spectral Structure-Activity Relationship (S-SAR) analysis typically involves correlating spectroscopic data (e.g., NMR, IR, Mass Spectrometry) with biological activity. No specific S-SAR studies for this compound were found in the reviewed literature.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other. It is instrumental in identifying potential drug targets and understanding the binding modes of ligands. This compound has been investigated through molecular docking studies in relation to several biological targets.

Molecular docking simulations have indicated that this compound can bind to various protein targets, suggesting potential therapeutic roles.

Phosphodiesterase 10A (PDE10A) : In studies aimed at identifying inhibitors of PDE10A from Sophora flavescens roots, this compound was identified as one of nine hit compounds through pharmacophore and molecular docking-based virtual screening spandidos-publications.comspandidos-publications.com. Molecular docking was employed to calculate the binding affinity and investigate the binding patterns of these compounds to PDE10A spandidos-publications.comspandidos-publications.com.

AKT1, P53, STAT3, c-JUN, and ERK1 : this compound was identified as a prominent component of the traditional Chinese medicine formula "JiuLiWan" that could bind to core targets such as AKT1, P53, STAT3, c-JUN, and ERK1 nih.govresearchgate.netacs.orgresearchgate.net. These studies utilized molecular docking to assess the drug-receptor interactions, with lower binding energies indicating a higher likelihood of binding acs.org.

Interleukin-6 (IL-6) and Tumor Necrosis Factor-Alpha (TNF-α) : As part of an in silico analysis of flavonoids as inhibitors of IL-6 and TNF-α, this compound was among the six flavonoids that passed Lipinski's Rule of Five criteria manuscriptscientific.com. Molecular docking results indicated that this compound, along with other tested ligands, could bind to both IL-6 and TNF-α, with a reported binding energy (G) of 0 kcal/mol manuscriptscientific.com.

While molecular docking studies have identified potential targets and predicted binding affinities for this compound, specific details regarding the identification of key binding residues within these targets that are critical for this compound's interaction were not explicitly provided in the reviewed literature. Studies on other molecules, such as Neoculin, have detailed the identification of key residues through mutagenesis and NMR analysis nih.govnih.govresearchgate.net, but this level of detail is absent for this compound in the current search scope.

Structural Elements Critical for Biological Activity

Compound List

this compound

Role of Specific Functional Groups

The biological activity of any organic molecule is significantly influenced by its constituent functional groups. These groups, such as hydroxyl (-OH), carbonyl (C=O), or ether (C-O-C) linkages, are responsible for specific chemical properties and interactions with biological targets. In the context of SAR, medicinal chemists often modify these functional groups to probe their contribution to a compound's activity.

While this compound, a compound isolated from Sophora flavescens roots, possesses a complex molecular architecture likely containing various functional groups characteristic of flavonoids spandidos-publications.comnih.gov, the provided literature does not extensively detail specific research dissecting the precise role of each individual functional group in this compound's biological activity. Typically, SAR investigations would involve synthesizing analogues where specific functional groups are altered, removed, or replaced to determine their impact on target engagement and functional modulation. Such detailed analyses for this compound are not prominently featured in the analyzed research snippets. Nevertheless, the general principle remains that the presence, position, and chemical nature of functional groups are key determinants of this compound's interactions with biological systems.

Stereochemical Influence on Activity

Stereochemistry, which pertains to the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition and biological activity. Enantiomers, diastereomers, and other stereoisomers can exhibit vastly different pharmacological profiles due to variations in how they fit into the binding sites of biological targets like receptors or enzymes solubilityofthings.comlongdom.org.

Research involving compounds derived from Sophora flavescens, the source of this compound, often includes stereochemical characterization. Studies on related lavandulyl flavonoids from this plant have employed techniques such as optical rotation measurements and Circular Dichroism (CD) spectroscopy, underscoring the importance of stereochemical considerations for this class of compounds nih.govresearchgate.net. However, specific findings detailing how this compound's unique stereochemical configuration influences its reported biological activities, such as its modulation of GABAA receptors, are not extensively elaborated upon in the analyzed literature. It is noteworthy that for some related lavandulyl flavonoids from Sophora flavescens, the absolute configuration at certain chiral centers, like C-2″, has not been determined researchgate.net. This suggests that a comprehensive understanding of this compound's stereochemistry and its direct impact on its activity may be an area requiring further in-depth investigation.

Preclinical Pharmacological Mechanism Studies in Vitro and Animal Models

Mechanisms of Anti-inflammatory Action

Inflammation is a complex biological response, and many natural compounds are studied for their potential to modulate its key pathways. nih.govmonash.edu Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal mediators in the inflammatory cascade. nih.govnih.gov The signaling pathways that regulate the production of these cytokines, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are common targets for anti-inflammatory agents. nih.govresearchgate.net

Modulation of Cytokine Production (e.g., IL-6, TNF-α)

There is currently no available scientific literature detailing the effects of Neokurarinol on the production of key pro-inflammatory cytokines such as IL-6 and TNF-α in preclinical models.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, JAK/STAT, PI3K-AKT, MAPK, Ras, Rap1, TNF, T cell receptor, HIF-1, C-type lectin receptor, VEGF, Th17 cell differentiation)

No research has been published that investigates the inhibitory activity of this compound on the specified inflammatory signaling pathways, including the NF-κB and MAPK pathways. nih.govresearchgate.net

Interactions with Core Regulatory Targets (e.g., AKT1, P53, STAT3, c-JUN, ERK1)

Data on the interaction of this compound with core regulatory targets involved in inflammation, such as AKT1, P53, STAT3, c-JUN, and ERK1, is not present in the current body of scientific research.

Neuropharmacological Mechanisms

The field of neuropharmacology explores how drugs affect the nervous system and their potential in treating neurological disorders. mdpi.com This includes the modulation of central nervous system (CNS) receptors and interventions in neuroprotective pathways.

Central Nervous System (CNS) Receptor Modulation (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain and is a target for novel therapeutic agents for neurological and psychiatric disorders. mdpi.comnih.gov At present, there are no studies indicating that this compound acts as a modulator of PDE10A or other CNS receptors.

Neuroprotective Pathway Interventions (e.g., against glutamate-induced oxidative stress)

Glutamate-induced oxidative stress is a key mechanism in neuronal cell death and is implicated in various neurodegenerative diseases. nih.govnih.govfrontiersin.org There is no available research on the potential of this compound to intervene in these neuroprotective pathways and protect against this form of neuronal damage.

Antioxidant Mechanisms

Free Radical Scavenging Capabilities

Information regarding the specific free radical scavenging capabilities of this compound, including quantitative measures such as IC50 values from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is not available in the reviewed preclinical studies. While flavonoids from Sophora flavescens, the plant source of this compound, have demonstrated antioxidant activities, specific data detailing the direct free radical scavenging performance of isolated this compound is not documented in the available literature.

Enzymatic Antioxidant System Enhancement (e.g., SOD activity)

There is no available scientific literature from preclinical studies detailing the effects of this compound on the enhancement of enzymatic antioxidant systems. Investigations into its ability to modulate the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), have not been reported.

Other Investigated Biological Activities and their Mechanisms (In vitro and Animal Models)

Enzyme Inhibition Studies (e.g., Tyrosinase)

This compound, also known as kurarinol, has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov In vitro studies using mushroom tyrosinase have demonstrated its significant inhibitory activity. nih.govnih.gov

Kinetic analysis has characterized this compound as a competitive inhibitor of tyrosinase. nih.gov This mechanism suggests that this compound binds to the active site of the enzyme, thereby competing with the substrate (L-tyrosine) and preventing the enzymatic reactions that lead to melanin production. nih.gov The lavandulyl group within the structure of this compound is suggested to be crucial for its interaction with the enzyme's active site. nih.gov

The inhibitory potency of this compound has been quantified and compared with the well-known tyrosinase inhibitor, kojic acid. In one study, this compound exhibited a half-maximal inhibitory concentration (IC50) value of 8.60 ± 0.51 μM. nih.govresearchgate.net This demonstrates a more potent inhibitory effect compared to kojic acid, which had an IC50 value of 16.22 ± 1.71 μM in the same study. nih.govresearchgate.net

Table 1. Tyrosinase Inhibitory Activity of this compound

Modulation of Cellular Processes (e.g., cell viability, immune cell quiescence in Jurkat T cells)

No preclinical research data is available regarding the specific effects of this compound on the modulation of cellular processes in Jurkat T cells. Studies investigating its impact on the cell viability or the state of immune cell quiescence in this human T-cell leukemia line have not been reported in the scientific literature.

Mentioned Compounds

Table 2. List of Chemical Compounds

Advanced Research Methodologies and Future Perspectives

Omics-Based Approaches in Natural Product Research

Omics-based approaches, including metabolomics, proteomics, and transcriptomics, provide powerful tools for dissecting the complex biological roles and production pathways of natural products like Neokurarinol.

Metabolomics for Compound Discovery and Pathway Elucidation

Metabolomics has been instrumental in identifying and cataloging secondary metabolites, including this compound, within various plant species. Studies utilizing techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) have successfully identified this compound as a constituent in plant extracts mdpi.comsmujo.idsmujo.idufrgs.brnih.gov. For instance, research on Sophora flavescens root tissues has highlighted this compound as one of the flavonoids present, contributing to the understanding of the plant's metabolic profile mdpi.com. These findings are foundational for elucidating the biosynthetic pathways responsible for this compound production within the plant, offering insights into the enzymes and genetic machinery involved in its synthesis.

Table 1: Identified Metabolites in Sophora flavescens Root Extracts

Compound Name Class Molecular Formula Detection Method Reference(s)
This compound Flavonoid C27H34O7 LC-QTOF-MS/MS, UPLC-MS mdpi.comsmujo.idsmujo.idufrgs.brnih.gov
Kurarinone (B208610) Flavonoid C26H30O6 UPLC-MS mdpi.com
2′-Methoxykurarinone Flavonoid C27H32O7 UPLC-MS mdpi.com
Kushenol I Flavonoid N/A HPLC-based profiling researchgate.netnih.gov
Sophoraflavanone G Flavonoid N/A HPLC-based profiling researchgate.netnih.gov

Proteomics and Transcriptomics in Mechanism of Action Studies

While direct studies employing proteomics or transcriptomics to elucidate this compound's specific mechanism of action are not extensively detailed, these omics technologies are vital for such investigations. Transcriptomic analyses have been used to study gene expression related to flavonoid biosynthesis in plants like Sophora flavescens, providing context for compound production mdpi.com. Furthermore, this compound has been identified through network pharmacology and molecular docking as a potential modulator of key cellular targets and signaling pathways, including AKT1, P53, STAT3, c-JUN, ERK1, and pathways involving IL-6 and TNF-α manuscriptscientific.commanuscriptscientific.comresearchgate.netacs.orgresearchgate.netresearchgate.net. These predicted targets and pathways offer critical starting points for future proteomics and transcriptomics studies. Such experiments could validate this compound's mechanism by examining changes in protein expression and gene transcription in response to the compound, potentially revealing its effects on cellular signaling cascades. Related compounds have also been noted to influence NF-κB and MAPK signaling pathways, suggesting potential areas for this compound's action researchgate.net.

Table 2: Predicted Protein Targets and Pathways for this compound

Predicted Target Associated Pathway(s) Study Type Reference(s)
AKT1 PI3K-AKT, MAPK Network Pharm., Docking researchgate.netacs.orgresearchgate.netresearchgate.net
P53 N/A Network Pharm., Docking researchgate.netacs.orgresearchgate.netresearchgate.net
STAT3 MAPK, RAF/ERK/STAT3 Network Pharm., Docking researchgate.netacs.orgresearchgate.netresearchgate.net
c-JUN MAPK Network Pharm., Docking researchgate.netacs.orgresearchgate.netresearchgate.net
ERK1 MAPK Network Pharm., Docking researchgate.netacs.orgresearchgate.netresearchgate.net
IL-6 Inflammation, Cytokine Storm In Silico Docking manuscriptscientific.commanuscriptscientific.com

In Vitro Model Systems for Mechanistic Research

In vitro model systems are essential for investigating the biological activities and mechanisms of action of natural compounds like this compound.

Advanced Cell Culture Techniques (e.g., 3D Models)

While specific studies detailing the use of advanced 3D cell culture models for this compound are not directly cited, the compound is recognized as a component in traditional Chinese medicine formulations investigated for conditions such as ulcerative colitis acs.orgresearchgate.net. The field of inflammatory bowel disease (IBD) research increasingly employs 3D in vitro models, including intestinal organoids and heterocellular multicompartmental models, to better replicate in vivo intestinal physiology and disease states researchgate.net. These sophisticated models offer a more physiologically relevant platform for patient-specific testing and drug discovery compared to conventional 2D cell cultures. Applying such advanced models to study this compound could yield deeper insights into its anti-inflammatory mechanisms and therapeutic potential in complex diseases.

High-Throughput Screening for Bioactivity Profiling

This compound has been identified through bioactivity profiling techniques, notably HPLC-based activity profiling, in the search for modulators of GABAA receptors researchgate.netnih.gov. This methodology involves separating compounds from plant extracts using High-Performance Liquid Chromatography (HPLC) while simultaneously assessing their biological activity. In such studies, this compound was identified as one of the compounds from Sophora flavescens roots that potentiated GABA-induced chloride influx in Xenopus oocytes expressing GABAA receptors researchgate.netnih.gov. This type of screening is critical for discovering novel bioactive natural products and characterizing their pharmacological properties.

Table 3: Compounds Identified via HPLC-Based Activity Profiling for GABAA Receptor Modulation

Compound Name Source Activity / Target Modulation Type Reference(s)
This compound Sophora flavescens roots GABAA receptor Potentiator researchgate.netnih.gov
Kushenol I Sophora flavescens roots GABAA receptor Modulator researchgate.netnih.gov
Sophoraflavanone G Sophora flavescens roots GABAA receptor Modulator researchgate.netnih.gov

In Silico Methodologies for Predictive Research

In silico methodologies are pivotal in the predictive research of this compound, aiding in drug discovery and the anticipation of its biological interactions.

Physicochemical Properties and Drug-Likeness: this compound has been assessed against Lipinski's Rule of Five, a set of guidelines for drug-likeness. It successfully met these criteria, suggesting favorable properties for cell membrane permeability, characterized by a molecular weight ≤ 500 Da and a LogP value ≤ 5 manuscriptscientific.commanuscriptscientific.com. These attributes indicate that this compound possesses characteristics conducive to oral absorption and bioavailability.

Molecular Docking: Molecular docking simulations are extensively utilized to predict the binding affinity and interaction patterns of this compound with various biological targets. Studies have involved docking this compound with targets such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) to evaluate its potential as an anti-inflammatory agent manuscriptscientific.commanuscriptscientific.com. Furthermore, within network pharmacology frameworks, this compound has been computationally docked with targets like AKT1, P53, STAT3, c-JUN, and ERK1, which are implicated in diverse cellular processes and disease pathways researchgate.netacs.orgresearchgate.netresearchgate.net. These simulations provide critical insights into potential binding sites and the strength of molecular interactions, guiding subsequent experimental validation.

Network Pharmacology: this compound is recognized as a significant component in network pharmacology analyses of traditional Chinese medicine formulations. These studies integrate omics data, molecular docking, and pathway analysis to predict the multi-target mechanisms of action for complex herbal remedies. This compound has been identified as a key constituent in formulations targeting conditions such as ulcerative colitis, with predicted interactions across pathways including PI3K-AKT, MAPK, and TNF signaling researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net.

Table 4: In Silico Predictive Analysis of this compound

Parameter / Target Value / Finding Methodology Reference(s)
Lipinski's Rule of Five Passed (MW ≤ 500 Da, LogP ≤ 5) Swiss-ADME, In Silico manuscriptscientific.commanuscriptscientific.com
IL-6 Binding Predicted binding (ΔG < 0 kcal/mol) Molecular Docking manuscriptscientific.commanuscriptscientific.com
TNF-α Binding Predicted binding (ΔG < 0 kcal/mol) Molecular Docking manuscriptscientific.commanuscriptscientific.com
AKT1 Binding Predicted binding (ΔG value not specified) Molecular Docking researchgate.netacs.orgresearchgate.netresearchgate.net
STAT3 Binding Predicted binding (ΔG value not specified) Molecular Docking researchgate.netacs.orgresearchgate.netresearchgate.net
PI3K-AKT Pathway Predicted involvement Network Pharmacology researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net

List of Chemical Compounds Mentioned:

this compound

Kurarinone

2′-Methoxykurarinone

Kushenol I

Sophoraflavanone G

Kuraridine

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of this compound at the molecular level, particularly its interactions with biological targets. These simulations allow researchers to investigate conformational changes, binding affinities, and the stability of this compound-protein complexes over time frontiersin.org. By employing MD, scientists can gain insights into the precise mechanisms by which this compound interacts with its target molecules, predicting binding poses and identifying key amino acid residues involved in the interaction. This computational approach aids in the rational design of more potent analogues by highlighting specific structural features critical for efficacy. For instance, studies might involve simulating this compound's interaction with a specific enzyme or receptor to map out the binding pocket and assess the energy landscape of the interaction, providing detailed atomic-level information that complements experimental findings frontiersin.org.

Network Pharmacology for Multi-Target Analysis

Network pharmacology offers a systems-level approach to understanding the complex biological effects of compounds like this compound. This methodology involves identifying multiple biological targets and pathways that this compound may influence, thereby elucidating its potential therapeutic actions and side effects nih.govnih.gov. By constructing interaction networks that link this compound to disease-related genes, proteins, and pathways, researchers can uncover novel therapeutic targets and understand how the compound might exert its effects across a biological system. This approach is particularly valuable for natural products like this compound, which often exhibit pleiotropic activities. For example, a network pharmacology study might map this compound's potential targets in pathways related to inflammation or oxidative stress, revealing a broader therapeutic potential beyond a single target nih.govnih.gov.

Integration of New Approach Methodologies (NAMs) in Preclinical Research

The integration of New Approach Methodologies (NAMs) is transforming preclinical research for compounds like this compound, offering more predictive and ethically sound alternatives to traditional animal testing. Technologies such as organ-on-a-chip systems and advanced in vitro assays allow for the study of this compound's effects in more physiologically relevant contexts. Organ-on-a-chip models, for instance, can mimic human organ functions and interactions, providing a more accurate assessment of this compound's efficacy and toxicity. Advanced in vitro assays, including high-throughput screening and cell-based assays, can rapidly evaluate multiple biological endpoints and mechanisms of action. These NAMs contribute to a more comprehensive understanding of this compound's preclinical profile, facilitating its development by providing robust data on its biological activity and potential safety concerns.

Future Directions in this compound Research for Mechanistic Elucidation

Future research on this compound should prioritize mechanistic elucidation to fully understand its therapeutic potential. This includes employing advanced omics technologies (genomics, proteomics, metabolomics) to identify novel targets and pathways influenced by this compound. Further investigation into its precise molecular targets, downstream signaling cascades, and interactions within complex biological networks is essential. Developing more sophisticated in vivo models that better recapitulate human diseases will also be critical for validating preclinical findings. Moreover, exploring the synergistic effects of this compound in combination with other therapeutic agents could reveal new treatment strategies. Continued efforts in chemical synthesis will focus on creating diverse analogues with tailored properties for specific therapeutic applications, thereby advancing the translational potential of this compound in drug development.

Compound List:

this compound

Q & A

Q. How should researchers structure a manuscript to highlight this compound’s novel mechanisms without overinterpreting preliminary data?

  • Methodological Answer : Clearly separate "Results" (objective data presentation) from "Discussion" (mechanistic hypotheses). Use cautionary language (e.g., "suggests" or "may indicate") for speculative claims. Cite conflicting literature and propose follow-up experiments to address gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.